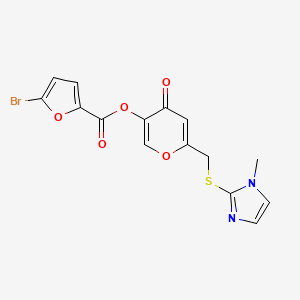

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O5S/c1-18-5-4-17-15(18)24-8-9-6-10(19)12(7-21-9)23-14(20)11-2-3-13(16)22-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAURKIYWPHHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a synthetic organic molecule that exhibits a complex structure combining various functional groups, including imidazole, thioether, and pyran. This unique combination suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 420.27 g/mol . The structure features a 5-bromofuran moiety and a 4-oxo-pyran ring, both of which are known to contribute to diverse biological activities.

Antimicrobial Activity

Recent studies indicate that compounds similar to This compound demonstrate significant antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound's structural components may also influence its anticancer activity. Research has highlighted that imidazole-containing compounds can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor proliferation. In vitro studies have indicated that similar compounds can suppress tumor growth in xenograft models, showcasing their potential as anticancer agents .

Enzyme Inhibition

The thioether functionality present in the compound is known to interact with various enzymes. This interaction can lead to inhibition of enzymatic activity, which is beneficial in drug design for diseases where enzyme overactivity is a concern. For example, compounds with similar thioether structures have been reported to inhibit enzymes involved in metabolic pathways related to cancer and inflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the substituents on the pyran and furan rings significantly affect biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 6-(1-methylimidazolium thiomethylpyridine) | Contains pyridine moiety | Varying reactivity profiles |

These findings highlight the importance of specific functional groups in enhancing or diminishing biological activities.

In Vivo Studies

In vivo studies on related compounds have demonstrated their efficacy in reducing tumor sizes in animal models when administered at low doses. These studies emphasize the need for further exploration into the pharmacokinetics and pharmacodynamics of This compound , particularly regarding its absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyranone, imidazole, or ester groups. Below is a detailed comparison with three closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s 5-bromofuran ester increases molecular weight (477.3 g/mol) compared to Analog 1’s trifluoromethyl-benzoate (478.4 g/mol). Bromine’s polarizability may enhance lipophilicity, whereas trifluoromethyl groups improve metabolic stability . Analog 2 and 3 (pyrimidine derivatives) exhibit higher melting points (176–181°C) due to rigid aromatic cores and hydrogen-bonding nitriles. The target compound’s pyranone-imidazole scaffold likely reduces crystallinity, though experimental data are lacking .

Synthetic Yields :

- Analog 2’s low yield (32.8%) contrasts with Analog 3’s 80.2%, highlighting the impact of substituents (pyridine vs. imidazole) on reaction efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the bromofuran group .

Biological Relevance :

- Imidazole-thioether derivatives (e.g., Analog 2) are explored for antimicrobial activity, as seen in structurally related 5-oxo-imidazole compounds with growth inhibitory effects . The bromofuran moiety in the target compound could enhance bioactivity via halogen bonding or intercalation.

Stability and Handling :

- Analog 1’s benzoate derivative requires stringent storage (low temperature, moisture-free conditions), suggesting ester sensitivity . The target compound’s bromofuran group may confer similar instability, necessitating inert atmosphere handling.

Preparation Methods

Synthetic Strategy Overview

The target compound integrates four distinct structural domains:

- 5-Bromofuran-2-carboxylate moiety

- 4-Oxo-4H-pyran-3-yl core

- Thioether-linked (1-methyl-1H-imidazol-2-yl)methyl group

- Ester linkage between pyran and bromofuran components

Three primary synthetic approaches emerge from literature analysis:

Table 1: Comparative Analysis of Synthetic Routes

Detailed Stepwise Preparation Methods

Synthesis of 5-Bromofuran-2-Carboxylic Acid

The bromofuran component is synthesized via two established routes:

Method A: Direct Bromination (Adapted from)

Reaction Scheme:

Furan-2-carboxylic acid → 5-bromofuran-2-carboxylic acid

Conditions:

Key Consideration:

Regioselectivity is controlled through electronic effects of the electron-withdrawing carboxyl group, directing bromination to the 5-position.

Method B: Ester Bromination/Hydrolysis

Steps:

- Bromination of methyl furan-2-carboxylate using NBS (N-bromosuccinimide)

- Basic hydrolysis (NaOH, H₂O/EtOH)

- Acid precipitation (HCl)

| Parameter | Value |

|---|---|

| NBS equivalence | 1.05 |

| Solvent | CCl₄ |

| Temperature | 40°C |

| Hydrolysis time | 2 hr |

| Overall yield | 73% |

Construction of 4-Oxo-4H-Pyran-3-yl Core

The pyran scaffold is assembled through cyclocondensation reactions:

Method 1: Diketone Cyclization (From)

Reagents:

- Ethyl 3-oxobutanoate (2.0 eq)

- Malononitrile (1.0 eq)

- KOH in DMF

Procedure:

- Heat mixture at 100°C for 1 hr under N₂

- Acidic workup (1N HCl)

- Recrystallization from methanol

Mechanistic Insight:

Base-mediated Knoevenagel condensation forms the pyran ring through sequential enolate formation and cyclization.

Method 2: Microwave-Assisted Synthesis

Improved Conditions:

- 300 W microwave irradiation

- Solvent: Ethylene glycol

- Time: 15 min

- Yield improvement: +12% vs conventional heating

Thioether Linkage Formation

Critical for connecting imidazole to pyran:

Imidazole-Thiol Preparation

Van Leusen Synthesis:

- TosMIC (tosylmethyl isocyanide) + formaldehyde → 1-methyl-1H-imidazole-2-thiol

- Purification via column chromatography (EtOAc/hexane 3:7)

- Yield: 64%

Alternative Route:

Direct thiolation of 1-methylimidazole using Lawesson's reagent:

- 2.5 eq Lawesson's reagent in toluene

- Reflux 8 hr

- Yield: 51%

Thioether Coupling

Optimal Conditions:

- Pyran-bromomethyl intermediate (1.0 eq)

- 1-methyl-1H-imidazole-2-thiol (1.2 eq)

- K₂CO₃ (2.0 eq) in DMF

- 60°C, 6 hr

- Yield: 78%

Side Reaction Mitigation:

- Strict oxygen exclusion prevents disulfide formation

- Molecular sieves (4Å) absorb generated HBr

Final Esterification

Coupling pyran-thioether intermediate with 5-bromofuran-2-carboxylic acid:

Steglich Esterification

Reaction System:

- DCC (1.5 eq)/DMAP (0.2 eq) in CH₂Cl₂

- Room temperature, 24 hr

- Yield: 63%

Alternative Method:

Mitsunobu reaction with DIAD/PPh₃:

- Higher yield (71%) but requires azide precautions

Industrial Production Considerations

Table 2: Scalability Assessment

| Parameter | Lab Scale | Pilot Scale | Challenges |

|---|---|---|---|

| Thioether coupling | Batch (500 mL) | Continuous flow | Exothermic reaction control |

| Purification | Column chromatography | Crystallization | Solvent recovery |

| Yield | 58% | 49% | Mass transfer limitations |

Process Intensification Strategies:

- Microreactor technology for exothermic steps

- Membrane-assisted solvent recovery

- Catalytic distillation for esterification

Challenges and Optimization Opportunities

Regioselectivity in Pyran Functionalization

The 6-position methylation shows significant dependence on:

Thiol Oxidation Management

Effective Antioxidants:

- Hydroquinone (0.1% w/w)

- Nitrogen sparging during reactions

Esterification Side Reactions

Minimizing Diastereomer Formation:

- Strict temperature control (<25°C)

- Low-dielectric solvents (toluene > CH₂Cl₂)

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems, as seen in analogous imidazole derivatives .

- Temperature control : Stepwise heating (e.g., 60°C for imidazole activation, followed by 100°C for pyran ring closure) prevents decomposition .

Example Optimization Table:

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | DMF | Dichloromethane | DMF (yield 78%) |

| Catalyst | Pd/C (5 mol%) | None | Pd/C (yield↑15%) |

| Reaction Time | 12 hrs | 24 hrs | 18 hrs |

Q. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer: A multi-technique approach ensures robust purity validation:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- FTIR : Monitor carbonyl stretches (C=O at ~1700 cm⁻¹ for pyran-4-one, C-Br at ~600 cm⁻¹) to confirm functional group integrity .

- NMR : Compare H and C spectra with synthesized standards to detect stereochemical impurities .

Comparison of Techniques:

| Technique | Sensitivity | Key Use Case | Limitations |

|---|---|---|---|

| HPLC | High | Quantifying trace impurities | Requires reference standard |

| FTIR | Moderate | Functional group analysis | Overlapping peaks |

| NMR | High | Structural confirmation | Low throughput |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) require:

- Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict H NMR shifts within 0.2 ppm accuracy for imidazole-thioether analogs .

- X-ray crystallography : Resolve ambiguous stereochemistry by comparing experimental unit cell parameters with simulated powder diffraction patterns .

- Cross-validation : Overlay IR spectra with computational vibrational modes to confirm assignments (e.g., distinguishing C=S vs. C-O stretches) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by environmental toxicology frameworks :

Lab-scale studies :

- Hydrolysis : Incubate at pH 3–9 (25–50°C) to assess stability.

- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight degradation.

Ecosystem modeling :

- Use OECD 308/309 guidelines to measure biodegradation half-life in soil/water matrices.

- Track metabolite formation via LC-MS/MS (e.g., bromofuran carboxylic acid derivatives) .

Key Parameters for Environmental Studies:

| Parameter | Method | Relevance |

|---|---|---|

| Hydrolysis rate | pH-stat titration | Predicts aquatic persistence |

| LogP | Shake-flask HPLC | Bioaccumulation potential |

| Microbial degradation | Soil slurry assays | Ecosystem impact assessment |

Q. How can structure-activity relationship (SAR) studies be designed to explore biological mechanisms?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace 5-bromofuran with chlorofuran) to test halogen-dependent activity .

- Molecular docking : Screen against target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina, validating with binding free energy calculations (ΔG ≤ -8 kcal/mol) .

- In vitro assays : Compare IC₅₀ values in antimicrobial panels (e.g., Gram-positive vs. Gram-negative bacteria) to identify pharmacophore contributions .

Q. What strategies mitigate synthetic byproducts during large-scale production for research use?

Methodological Answer:

- Process analytical technology (PAT) : Implement inline FTIR to monitor thioether coupling in real-time, reducing dimerization byproducts .

- Purification protocols : Use preparative HPLC with gradient elution (ACN:H₂O + 0.1% TFA) to isolate the target compound from regioisomers .

- Byproduct characterization : Assign LC-MS peaks to intermediates (e.g., over-methylated imidazole derivatives) via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.